molecular formula C17H13N5O2 B6490196 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide CAS No. 1358636-65-3

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide

Katalognummer B6490196
CAS-Nummer: 1358636-65-3
Molekulargewicht: 319.32 g/mol
InChI-Schlüssel: VRLIYNYMVZQKET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A “refreshed” synthesis of the [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported, encompassing the use of eco-compatible catalysts and reaction conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involve aromatic nucleophilic substitution . The reaction involves the use of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, different amines, and triazole-2-thiol .

Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Activities

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been synthesized for potential antiviral and antimicrobial applications . Some of the synthesized compounds exhibited cytotoxicity and showed promising antiviral activity. In vitro antimicrobial screening demonstrated that certain compounds exhibit antibacterial and/or antifungal activities .

A2B Receptor Antagonism

A2B receptor antagonism has been correlated with anticancer activity. Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline were designed and synthesized as potential A2B receptor antagonists . The results of cytotoxic evaluation of these compounds showed six promising active derivatives with IC50 values ranging from 1.9 to 6.4 μM on MDA-MB 231 cell line .

Anticancer Activity

The compound has been associated with anticancer activity. The A2B receptors may mediate pathophysiological conditions associated with the cumulative level of adenosine as in the case of tumors and ischemia . A2B receptors are expressed in the human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis, which is one of the major mechanisms for tumor growth regulation .

VEGFR-2 Inhibition

The compound has been associated with VEGFR-2 inhibition. Two series of new triazoloquinoxaline-based derivatives were designed and synthesized as VEGFR-2 inhibitors . All in vitro cytotoxic activities of the synthesized compounds were evaluated against two human cancer cell lines (MCF-7 and HepG2) .

Remote ID Standard Testing

The compound “F3411-6330” is also known as the Remote ID (RID) standard ASTM F3411 . The Swiss U-Space Implementation (SUSI) public-private partnership organized a demonstration to test the RID standard ASTM F3411 . It includes the mandatory provision of Networked Remote ID (Net-RID) in U-Space airspaces .

Drone Remote Identification Protocol

The compound “F3411-6330” is associated with the Drone Remote Identification Protocol (DRIP). DRIP will facilitate the use of existing Internet resources to support RID and to enable enhanced related services, and it will enable online and offline verification that RID information is trustworthy .

Zukünftige Richtungen

The [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one scaffold and its analogues have potential for further exploration due to their relevance as structural templates in both natural and synthetic biologically active compounds . Further optimization is fostered for the retrieved hit compounds .

Eigenschaften

IUPAC Name

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)10-21-13-8-4-5-9-14(13)22-11-18-20-16(22)17(21)24/h1-9,11H,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLIYNYMVZQKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.